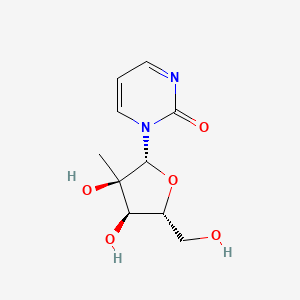
6-fluoro-1-methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-fluoro-1-methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a synthetic organic compound that belongs to the class of benzothiazinones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1-methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated aromatic compounds and thiourea derivatives.
Cyclization Reaction: The key step involves the cyclization of the starting materials to form the benzothiazinone core structure. This is usually achieved through a condensation reaction under acidic or basic conditions.
Oxidation: The final step involves the oxidation of the sulfur atom to form the 2,2-dioxide moiety. Common oxidizing agents include hydrogen peroxide or peracids.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale of production, batch or continuous processes may be employed.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
6-fluoro-1-methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide moiety back to the corresponding sulfide.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic reagents.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted benzothiazinones.
科学研究应用
6-fluoro-1-methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in studies to understand its mechanism of action and interaction with biological targets.
Materials Science: It is explored for its potential use in the development of novel materials with unique properties.
作用机制
The mechanism of action of 6-fluoro-1-methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide involves:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems.
Pathways Involved: It may interfere with key biochemical pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
1-methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide: Lacks the fluorine substituent.
6-chloro-1-methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide: Contains a chlorine substituent instead of fluorine.
Uniqueness
6-fluoro-1-methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
属性
IUPAC Name |
6-fluoro-1-methyl-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO3S/c1-11-8-3-2-6(10)4-7(8)9(12)5-15(11,13)14/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCVPYDKYVBWQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C(=O)CS1(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Methoxybicyclo[1.1.1]pentan-1-amine](/img/structure/B15228926.png)



![4-Chloro-1-cyclohexyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15228951.png)



![1-Ethyl-4-(2-isobutyl-2H-benzo[e][1,3]oxazin-3(4H)-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B15228970.png)

![2-Cyano-3-{3-methoxy-4-[(4-methoxy-phenylcarbamoyl)-methoxy]-phenyl}-acrylic acid ethyl ester](/img/structure/B15228982.png)



